2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one
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Description
“2-(2-Aminobutan-2-yl)-5,6-dimethyl-1,4-dihydropyrimidin-4-one” is a chemical compound . It has a molecular weight of 247.72 . The IUPAC name for this compound is 2-(1-amino-1-methylpropyl)-6-(methoxymethyl)-4(3H)-pyrimidinone hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been achieved through biocatalytic processes . For instance, short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals, have been produced on a commercial scale through lipase-catalyzed resolutions . Amine dehydrogenases (AmDHs) have also been used for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3O2.ClH/c1-4-10(2,11)9-12-7(6-15-3)5-8(14)13-9;/h5H,4,6,11H2,1-3H3,(H,12,13,14);1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 247.72 .Future Directions
Properties
IUPAC Name |
2-(2-aminobutan-2-yl)-4,5-dimethyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-5-10(4,11)9-12-7(3)6(2)8(14)13-9/h5,11H2,1-4H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UARYTRYQTQCTQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC(=C(C(=O)N1)C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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